![molecular formula C12H17NO3 B1671384 Ethamivan CAS No. 304-84-7](/img/structure/B1671384.png)
Ethamivan
Overview
Description
Etamivan, also known as N,N-Diethyl-4-hydroxy-3-methoxybenzamide, is a respiratory stimulant drug related to nikethamide. It was primarily used in the treatment of barbiturate overdose and chronic obstructive pulmonary disease. its use has largely fallen into disuse .
Mechanism of Action
Target of Action
Ethamivan, also known as Etamivan, is a respiratory stimulant drug . It is related to nikethamide, another respiratory stimulant
Mode of Action
As a respiratory stimulant, it likely works by stimulating the respiratory centers in the brain, thereby increasing the rate and depth of breathing .
Biochemical Pathways
Given its role as a respiratory stimulant, it may influence pathways related to respiration and energy metabolism .
Pharmacokinetics
One study noted that plasma levels of this compound became unmeasurable within 15 minutes of receiving the largest dose . This suggests that this compound is rapidly metabolized and eliminated from the body .
Result of Action
The primary result of this compound’s action is an increase in respiratory rate and depth . This can be beneficial in conditions where respiratory function is compromised, such as in the treatment of barbiturate overdose and chronic obstructive pulmonary disease .
Biochemical Analysis
Biochemical Properties
These are compounds containing a methoxy group attached to the benzene ring of a phenol moiety
Cellular Effects
Ethamivan has been shown to have respiratory stimulant effects . Adverse effects common to the respiratory stimulant class include sneezing, coughing, and laryngospasm when infused too rapidly. More serious adverse events include muscle twitching, tremors, and convulsions
Dosage Effects in Animal Models
Intravenous injections of this compound caused apnoea, bradycardia and hypotension in anaesthetized dogs
Preparation Methods
Synthetic Routes and Reaction Conditions: Etamivan can be synthesized through the reaction of 4-hydroxy-3-methoxybenzoic acid with diethylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of the benzoic acid derivative and the amine group of diethylamine. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of Etamivan follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: Etamivan can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Etamivan can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Respiratory Stimulation
Ethamivan is primarily used as a respiratory stimulant. It has been shown to be effective in treating patients with respiratory depression due to various causes, including:
- Barbiturate Overdose : this compound has been utilized in cases of barbiturate intoxication, where it aids in restoring respiratory function. A study involving 43 adult patients demonstrated its efficacy in improving pulmonary air exchange in individuals with severe chronic obstructive pulmonary disease and other conditions leading to respiratory failure .
Management of Chronic Respiratory Diseases
This compound is indicated for patients suffering from chronic respiratory diseases, particularly those with compromised pulmonary function. The drug enhances ventilation and oxygenation, making it a valuable option in the management of conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD) : Clinical experiences indicate that this compound can improve arterial blood gas levels and overall respiratory status in COPD patients .
Acute Cerebrovascular Disorders
In addition to its use in respiratory conditions, this compound has been investigated for its potential benefits in acute cerebrovascular disorders. A combination product containing this compound was found to positively influence motor and sensory functions in patients experiencing ischemic strokes .
Pharmacological Mechanism
This compound acts by stimulating the carotid chemoreceptors, which enhances the drive to breathe. This mechanism is particularly beneficial in reversing the effects of central nervous system depressants like opioids and benzodiazepines .
Case Study 1: Barbiturate Intoxication Management
A clinical trial involving seven patients with severe barbiturate intoxication highlighted the effectiveness of this compound. Patients received initial doses ranging from 400 to 500 mg, leading to significant improvements in their respiratory function and overall clinical status within hours of administration .
Case Study 2: COPD Patient Outcomes
In a cohort study of 27 patients with chronic obstructive pulmonary disease, this compound administration resulted in improved arterial oxygen saturation levels and reduced carbon dioxide retention, demonstrating its role as an adjunct therapy in managing severe COPD exacerbations .
Data Table: Summary of Clinical Applications
Application Area | Patient Population | Outcome Measures | Results Summary |
---|---|---|---|
Respiratory Stimulation | Patients with barbiturate overdose | Arterial blood gas levels | Significant improvement noted |
Chronic Respiratory Disease Management | COPD patients | Oxygen saturation, CO2 levels | Enhanced ventilation and oxygenation |
Acute Cerebrovascular Disorders | Ischemic stroke patients | Motor and sensory function assessments | Positive influence on recovery |
Comparison with Similar Compounds
Nikethamide: Another respiratory stimulant with a different chemical structure.
Doxapram: A respiratory stimulant used in the treatment of respiratory depression.
Caffeine: A mild respiratory stimulant with a different mechanism of action.
Etamivan’s unique structure and pharmacological properties make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Ethamivan, chemically known as vanillic acid diethylamide, is a respiratory stimulant that has been studied for its effects on ventilatory response and potential therapeutic applications in conditions characterized by respiratory depression. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, case studies, and relevant research findings.
Pharmacological Profile
This compound is primarily recognized for its role as a respiratory stimulant. It enhances ventilation in patients with various hypoventilatory states, including chronic obstructive pulmonary disease (COPD) and barbiturate intoxication. Its mechanism of action involves modulation of the central nervous system's respiratory centers, leading to increased respiratory drive.
The precise mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to act on the chemoreceptors in the brainstem that respond to carbon dioxide (CO2) levels. Studies have shown that this compound significantly increases the ventilatory response to CO2 in healthy individuals, indicating its potential to enhance respiratory function under conditions of hypoventilation .
Case Studies
- Barbiturate Intoxication : A study involving 43 adult patients with diffuse pulmonary air exchange impairment included seven cases of barbiturate intoxication. This compound was administered to assess its efficacy in reversing respiratory depression. The results indicated a significant improvement in ventilation rates and arterial blood gas parameters following treatment with this compound .
- Chronic Obstructive Pulmonary Disease (COPD) : In patients suffering from severe COPD, this compound was found to be a valuable adjunct therapy. Continuous intravenous administration led to prolonged respiratory stimulation, enhancing the depth and rate of respiration without significant side effects .
Data Table: Effects of this compound on Ventilation
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Barbiturate Intoxication | 7 patients | Priming doses: 400-500 mg | Significant increase in ventilation rates |
COPD | 27 patients | Continuous IV therapy | Enhanced depth and rate of respiration |
Healthy Volunteers | 10 subjects | 0.6 g per 100 ml saline | Increased ventilatory response to CO2 |
Clinical Applications
This compound’s role as a respiratory stimulant makes it particularly useful in clinical settings where patients exhibit respiratory depression due to various causes. It has shown effectiveness in:
- Acute Respiratory Failure : Providing immediate support through increased ventilation.
- Chronic Respiratory Conditions : Assisting in management during exacerbations or acute episodes.
- Postoperative Care : Enhancing recovery from anesthesia-related respiratory depression.
Side Effects and Safety Profile
This compound is generally well-tolerated; however, mild side effects such as flushing, nausea, and transient chest pain have been reported at higher doses. The therapeutic window appears broad, allowing for safe administration in clinical practice .
Properties
IUPAC Name |
N,N-diethyl-4-hydroxy-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3/h6-8,14H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJODPIMMWWMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023007 | |
Record name | Ethamivan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855940 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304-84-7 | |
Record name | Ethamivan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethamivan [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamivan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHAMIVAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etamivan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethamivan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etamivan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHAMIVAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M44O63YPV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95-95.5 | |
Record name | Etamivan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.